molecular formula C12H12N4O3 B570041 Furafylline-d3 CAS No. 149981-47-5

Furafylline-d3

Cat. No. B570041
M. Wt: 263.271
InChI Key: KGQZGCIVHYLPBH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furafylline-d3 is a synthetic compound that is used in scientific research for its wide range of applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. This article will provide an overview of furafylline-d3, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Inhibition of Cytochrome P450 Isoenzymes

Furafylline is a potent and selective inhibitor of the cytochrome P450IA2 enzyme in humans, demonstrating minimal effect on other cytochrome P450 isoenzymes. This selectivity makes it a useful tool for studying the metabolism of drugs and environmental contaminants catalyzed by P450 1A2, a reaction that plays a significant role in drug clearance and activation of toxic or carcinogenic species (Sesardic et al., 1990). Further investigation confirms furafylline as a mechanism-based inhibitor of P450 1A2, causing a time- and cofactor-dependent loss of P450 1A2 activity, which does not return upon dialysis. The inactivation process involves the processing of the C-8 methyl group of furafylline, demonstrating a substantial isotope effect when the C-8 methyl group protons are replaced with deuterium atoms (Kunze & Trager, 1993).

Role in Metabolism of Dietary Amines

Furafylline plays a significant role in the metabolism of dietary heterocyclic amines, substances that are potentially carcinogenic. By inhibiting the CYP1A2 enzyme, furafylline significantly affects the metabolism and clearance of these amines, such as PhIP and MeIQx, in humans. The use of furafylline in research helps in understanding the contribution of CYP1A2 to the metabolism of these amines and its impact on the body's exposure to potential carcinogens (Boobis et al., 1994).

Selectivity Comparisons Between Human and Animal Models

Comparative studies have shown that the selectivity of furafylline and other chemical inhibitors of cytochrome P450 isoforms can vary significantly between human and animal models. This variance emphasizes the importance of considering species differences in drug metabolism and toxicity studies. While furafylline is a selective inhibitor for human P450 1A2, its selectivity and potency can differ when applied to rat isoforms, highlighting the importance of careful selection and validation of inhibitor probes for specific P450 isoforms across different species (Kobayashi et al., 2003).

properties

CAS RN

149981-47-5

Product Name

Furafylline-d3

Molecular Formula

C12H12N4O3

Molecular Weight

263.271

IUPAC Name

3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3

InChI Key

KGQZGCIVHYLPBH-FIBGUPNXSA-N

SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C

synonyms

3-(2-Furanylmethyl)-3,7-dihydro-1-methyl-8-(methyl-d3)-1H-purine-2,6-dione;  3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione-d3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.